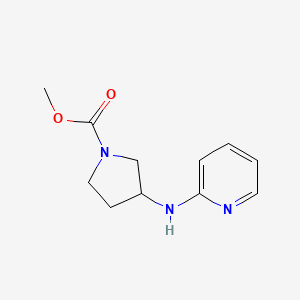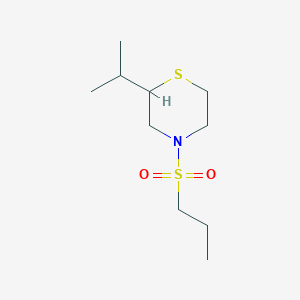
N-cyclohexyl-N-(furan-3-ylmethyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-N-(furan-3-ylmethyl)methanesulfonamide, commonly known as CF3, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CF3 is a sulfonamide-based compound that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of CF3 is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. CF3 has been shown to inhibit the activity of various enzymes, including carbonic anhydrase and protease. CF3 has also been reported to modulate various signaling pathways, including the NF-κB and PI3K/Akt pathways.
Biochemical and Physiological Effects
CF3 has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that CF3 can inhibit the proliferation of cancer cells, induce apoptosis, and decrease the expression of inflammatory cytokines. In vivo studies have shown that CF3 can reduce tumor growth and inflammation in animal models. CF3 has also been shown to have neuroprotective effects and can improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
CF3 has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. CF3 is also a versatile compound that can be modified to create new derivatives with different properties. However, CF3 has some limitations, including its low solubility in water and its limited bioavailability.
Future Directions
There are several future directions for CF3 research, including the development of new derivatives with improved properties, the investigation of CF3's potential as a drug candidate for the treatment of various diseases, and the exploration of CF3's potential as a building block for the synthesis of new materials. Additionally, further studies are needed to fully understand the mechanism of action of CF3 and its effects on various biochemical and physiological processes.
Conclusion
In conclusion, CF3 is a sulfonamide-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. CF3 has been synthesized using various methods and has been extensively studied for its potential as a drug candidate, its mechanism of action, and its effects on various biochemical and physiological processes. CF3 has several advantages for lab experiments, but also has some limitations. There are several future directions for CF3 research, and further studies are needed to fully understand its potential applications.
Synthesis Methods
CF3 can be synthesized using various methods, including the reaction of furan-3-ylmethanol with cyclohexylamine and methanesulfonyl chloride. Another method involves the reaction of furan-3-ylmethylamine with cyclohexyl isocyanate and methanesulfonic acid. The synthesis of CF3 using these methods has been reported in several research studies.
Scientific Research Applications
CF3 has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, CF3 has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, diabetes, and inflammation. In biochemistry, CF3 has been studied for its mechanism of action and its effects on various biochemical and physiological processes. In materials science, CF3 has been explored for its potential use as a building block for the synthesis of new materials.
properties
IUPAC Name |
N-cyclohexyl-N-(furan-3-ylmethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3S/c1-17(14,15)13(9-11-7-8-16-10-11)12-5-3-2-4-6-12/h7-8,10,12H,2-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVUCZLVNBTEAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=COC=C1)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-N-(furan-3-ylmethyl)methanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(6-Chloropyrazin-2-yl)amino]-4-methylpentan-1-ol](/img/structure/B7591925.png)
![1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-3-methylbenzimidazol-2-one](/img/structure/B7591930.png)

![N-[2-(3,4-difluorophenyl)propyl]methanesulfonamide](/img/structure/B7591946.png)





![N-cyclopropyl-1-ethyl-N-[1-(2-fluorophenyl)ethyl]pyrazole-4-sulfonamide](/img/structure/B7592015.png)
![3-[2-(Methoxymethyl)morpholin-4-yl]pyrazine-2-carbonitrile](/img/structure/B7592024.png)
![N-[(2-methylcyclopropyl)-phenylmethyl]-1-(1,2-oxazol-3-yl)methanesulfonamide](/img/structure/B7592027.png)

